(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Chiral building block β-lactamase inhibitor intermediate asymmetric synthesis

(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane (CAS 1932385-64-2) is a chiral, Boc-protected diazabicyclic amine belonging to the broader diazabicyclo[4.2.0]octane (DBO) family. Its IUPAC name is tert-butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate, with molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol.

Molecular Formula C11H20N2O2
Molecular Weight 212.29
CAS No. 1932385-64-2
Cat. No. B3112997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane
CAS1932385-64-2
Molecular FormulaC11H20N2O2
Molecular Weight212.29
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2C1CCNC2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
InChIKeyWWQRKRDWYBRFAA-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane (CAS 1932385-64-2) — Chemical Identity & Core Characteristics


(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane (CAS 1932385-64-2) is a chiral, Boc-protected diazabicyclic amine belonging to the broader diazabicyclo[4.2.0]octane (DBO) family. Its IUPAC name is tert-butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate, with molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . The compound features a fused [4.2.0] bicyclic core with nitrogen atoms at the 3- and 7-positions and a tert-butoxycarbonyl (Boc) protecting group installed selectively at the N7 position, leaving the N3 secondary amine free for further derivatization. The defined (1S,6S) absolute stereochemistry distinguishes this single enantiomer from its (1R,6R) antipode (CAS 1251020-47-9) and various cis/trans diastereomers, making it a critical chiral building block for the asymmetric synthesis of biologically active DBO derivatives, particularly β-lactamase inhibitors and nAChR ligands [1].

Why (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane Cannot Be Replaced by Generic DBO Analogs


In the procurement of chiral DBO intermediates, generic substitution is highly inadvisable because seemingly minor structural variations—stereochemical inversion, protecting group repositioning, or protecting group type—can lead to dramatic differences in downstream synthetic efficiency, enantiomeric purity of final active pharmaceutical ingredients (APIs), and biological target engagement. The (1S,6S) enantiomer specifically enforces a cis ring junction geometry that orients the Boc-protected N7 and the free N3 amine in a spatial arrangement distinct from its (1R,6R) antipode or N3-Boc regioisomers. In the context of β-lactamase inhibitor synthesis, patent literature explicitly teaches that optically active intermediates with defined stereochemistry are essential for achieving potent, selective inhibition of Class A, C, and D β-lactamases [1]. Similarly, in nAChR agonist programs, the 3,8-diazabicyclo[4.2.0]octane scaffold has demonstrated picomolar binding affinity at the hα4β2 receptor subtype, but this activity is highly dependent on the exact substitution pattern and stereochemistry of the bicyclic core [2]. A procurement decision based solely on the generic 'Boc-diazabicyclooctane' descriptor—without verifying the specific (1S,6S)-7-Boc regio- and stereochemistry—risks introducing an intermediate that fails to produce the desired active pharmaceutical ingredient or yields the wrong enantiomer, resulting in lost synthesis time, wasted resources, and potential regulatory complications.

Quantitative Differentiation: (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane vs. Closest Comparators


Stereochemical Purity: (1S,6S) Enantiomer vs. (1R,6R) Antipode (CAS 1251020-47-9) vs. Racemate

The (1S,6S) enantiomer provides the required absolute configuration for constructing optically active β-lactamase inhibitors such as avibactam analogs. The (1R,6R) antipode (CAS 1251020-47-9) yields the opposite enantiomer of the final API, which can exhibit drastically different (or absent) β-lactamase inhibition. Patent literature stipulates that the intermediate must possess the defined stereochemistry to produce biologically active DBO derivatives [1]. While the target compound is supplied at ≥95% chemical purity , its value lies in its enantiomeric integrity (single enantiomer, 2 defined stereocenters) rather than chemical purity alone.

Chiral building block β-lactamase inhibitor intermediate asymmetric synthesis

Protecting Group Positional Selectivity: N7-Boc vs. N3-Boc Regioisomers

The target compound bears the Boc group exclusively at the N7 position, leaving N3 as a free secondary amine. In contrast, (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane (CAS 1417789-49-1) has the Boc group at N3 with N7 free. This positional difference dictates which nitrogen is available for subsequent N-alkylation, N-acylation, or sulfonylation. In the synthesis of DBO β-lactamase inhibitors, the N3 position is frequently functionalized with a sulfooxy or carbamoyl group while N7 remains Boc-protected until late-stage deprotection [1]. Purchasing the 3-Boc regioisomer would necessitate an additional protecting group swap (Boc deprotection and reinstallation), adding 2+ synthetic steps.

Orthogonal protection regioselective functionalization DBO scaffold diversification

Protecting Group Orthogonality: Boc vs. Cbz at N7

The Boc group on the target compound can be cleaved under acidic conditions (TFA/DCM or HCl/dioxane), which is orthogonal to the hydrogenolytic conditions (H₂, Pd/C) required for Cbz deprotection. (1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane (CAS 1932306-72-3) uses a Cbz protecting group at N7, which offers greater stability under Lewis acidic conditions such as those encountered in Ru-catalyzed ring-closing metathesis (RCM) reactions . However, Cbz deprotection requires hydrogen gas and palladium catalysts, which may be incompatible with substrates containing alkene, alkyne, or nitro functional groups. The Boc group's acid-lability provides complementary orthogonality for multi-step syntheses where other protecting groups (e.g., Cbz, Fmoc, Alloc) must remain intact.

Protecting group strategy orthogonal deprotection acid-labile vs. hydrogenolytic cleavage

Ring System Topology: 3,7-Diazabicyclo[4.2.0]octane vs. 3,8-Diazabicyclo[4.2.0]octane in nAChR and β-Lactamase Applications

The 3,7-diazabicyclo[4.2.0]octane core positions the two nitrogen atoms in a 1,4-relationship across the fused ring system, whereas the 3,8-diazabicyclo[4.2.0]octane core (studied extensively as nAChR agonists) positions them differently. Frost et al. (2006) reported that 3,8-diazabicyclo[4.2.0]octane-based ligands achieve picomolar binding affinity (Ki values as low as 0.002 nM) at the hα4β2 nAChR subtype [1]. The 3,7-substitution pattern is preferentially employed in β-lactamase inhibitor programs (e.g., avibactam, relebactam analogs), where the N3 position serves as the site for the sulfate or carbamoyl pharmacophore and N7 bears a carboxamide or protective group [2]. While direct comparative binding data between 3,7- and 3,8-substituted cores is not publicly available for this specific intermediate, the choice of core topology determines which target class (β-lactamase vs. nAChR vs. GLP-1R) is accessible.

nAChR agonist β-lactamase inhibitor scaffold hopping structure–activity relationship

Procurement Purity and Scalability: (1S,6S)-7-Boc vs. Generic cis-7-Boc-3,7-diazabicyclo[4.2.0]octane

Commercially, (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane (CAS 1932385-64-2) is available from multiple suppliers at ≥95% purity as a single enantiomer, with pricing from Fluorochem at approximately £867 for 100 mg . The generic 'cis-7-Boc-3,7-diazabicyclo[4.2.0]octane' descriptor (CAS 1251020-47-9) often corresponds to the (1R,6R) enantiomer or a racemic mixture. The hydrochloride salt form (CAS 2832887-84-8) is also available, offering improved aqueous solubility for certain reaction conditions . For procurement teams, specifying CAS 1932385-64-2 ensures receipt of the (1S,6S) enantiomer rather than the antipode or racemate, which is critical for asymmetric synthesis programs in pharmaceutical R&D.

Supply chain reliability enantiomeric purity gram-to-kilogram scale

Procurement-Relevant Application Scenarios for (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane


Asymmetric Synthesis of β-Lactamase Inhibitor Intermediates (Avibactam/Relebactam Class)

This compound serves as a key chiral intermediate in the synthesis of optically active diazabicyclooctane β-lactamase inhibitors, as taught in Meiji Seika Pharma patents [1]. The (1S,6S) stereochemistry is essential for constructing the correct absolute configuration of the final drug substance. The free N3 amine allows direct introduction of the sulfooxy, carbamoyl, or acyl pharmacophore without protecting group manipulation, while the N7-Boc group is retained until late-stage global deprotection. Procurement should specify CAS 1932385-64-2 to ensure the (1S,6S) enantiomer, as the (1R,6R) antipode would produce the inactive enantiomer of the β-lactamase inhibitor [1].

Chiral Scaffold for nAChR Agonist Lead Optimization (hα4β2 Subtype)

The 3,7-diazabicyclo[4.2.0]octane core is structurally related to the 3,8-DBO scaffold that has produced picomolar-affinity nAChR agonists (Ki = 0.002 nM at hα4β2) [2]. Although the target compound itself is a protected intermediate and not directly evaluated in receptor assays, its rigid, chiral bicyclic framework can be elaborated—after N3 functionalization and Boc deprotection—into nAChR ligand candidates. The defined (1S,6S) stereochemistry provides a distinct spatial orientation for N-aryl or N-heteroaryl substituents that may confer subtype selectivity over the α4β2 vs. α3β4 or α7 nAChR subtypes. Researchers exploring scaffold-hopping from the 3,8- to the 3,7-DBO series should procure this intermediate with verified enantiopurity.

Orthogonal Protection Strategy for Multi-Step Diversification of DBO Libraries

In medicinal chemistry campaigns requiring sequential, selective functionalization of the two nitrogen atoms, the N7-Boc/N3-H protection pattern is optimal. The acid-labile Boc group is orthogonal to hydrogenolytically cleaved protecting groups (e.g., Cbz), enabling a 'protect–functionalize–deprotect–functionalize' sequence without protecting group crossover . For example, N3 can be alkylated, acylated, or sulfonylated while N7-Boc remains intact; subsequent Boc deprotection with TFA exposes N7 for further derivatization. This orthogonal approach is not feasible with the corresponding N7-Cbz analog, which would require hydrogenolysis conditions potentially incompatible with other functional groups introduced at N3.

Procurement Quality Control: Enantiomeric Identity Verification for GMP Supply Chains

For pharmaceutical development organizations scaling from medicinal chemistry to GMP production, the ability to unambiguously specify the (1S,6S) enantiomer via CAS 1932385-64-2 is critical for regulatory documentation. The compound's two stereocenters (Atom Stereo Count: 2) require chiral HPLC or SFC analytical methods to verify enantiomeric purity upon receipt. Procurement teams should establish a supplier certificate of analysis (CoA) that includes specific optical rotation or chiral chromatographic purity data, distinguishing this material from the (1R,6R) CAS 1251020-47-9 or any racemic cis mixture. The hydrochloride salt form (CAS 2832887-84-8) may be preferred for aqueous solubility during in-process controls .

Quote Request

Request a Quote for (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.